
N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2-(methylthio)benzamide, also known as MTMB, is a synthetic compound that has gained attention for its potential use in scientific research. MTMB is a member of the benzamide class of compounds and has been shown to have unique biochemical and physiological effects.
Wirkmechanismus
N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2-(methylthio)benzamide acts as a partial agonist at the D3 dopamine receptor, meaning that it activates the receptor to a lesser extent than full agonists. This unique mechanism of action has led to interest in this compound as a potential therapeutic agent for a variety of conditions, including drug addiction and schizophrenia.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine signaling in the brain. This compound has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2-(methylthio)benzamide for lab experiments is its selectivity for the D3 dopamine receptor, which allows for more precise manipulation of dopamine signaling in the brain. However, one limitation of this compound is its relatively low potency compared to other dopamine receptor ligands, which may limit its usefulness in certain experimental paradigms.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2-(methylthio)benzamide. One area of interest is the development of more potent and selective D3 dopamine receptor ligands based on the structure of this compound. Another area of interest is the use of this compound as a tool for studying the role of dopamine receptors in addiction and other neuropsychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesemethoden
N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2-(methylthio)benzamide can be synthesized using a multi-step process involving the reaction of 2-bromo-4-methoxybenzoic acid with 2-methylthiophenol, followed by a series of reactions that ultimately lead to the formation of this compound. The synthesis of this compound is a complex process that requires careful attention to detail and high levels of expertise.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-2-(methylthio)benzamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the role of dopamine receptors in the brain. This compound has been shown to selectively bind to the D3 dopamine receptor, which is involved in a variety of physiological processes, including reward, motivation, and addiction.
Eigenschaften
IUPAC Name |
N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-22-17-12-14-8-4-3-7-13(14)11-16(17)20-19(21)15-9-5-6-10-18(15)23-2/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWFUIJQWZHDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCCC2=C1)NC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
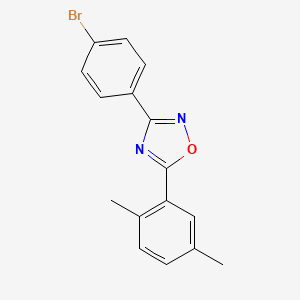

![N-[(benzylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5847889.png)
![3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5847892.png)

![N-[4-(aminosulfonyl)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5847903.png)
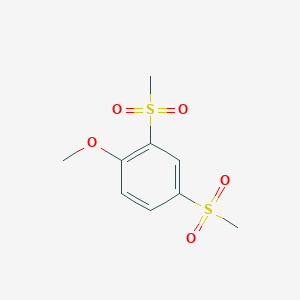
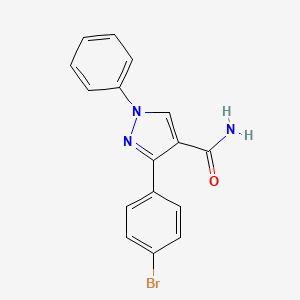
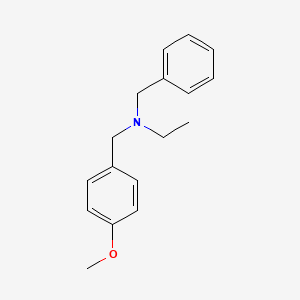
![4-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5847938.png)
![4-methyl-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5847950.png)
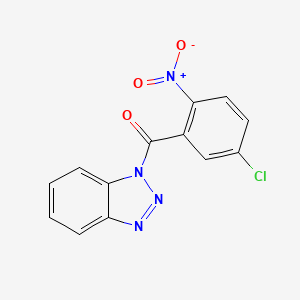
![N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5847962.png)
![N-ethyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5847971.png)
